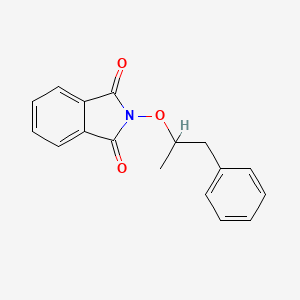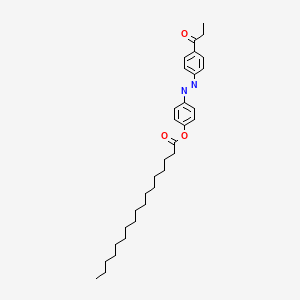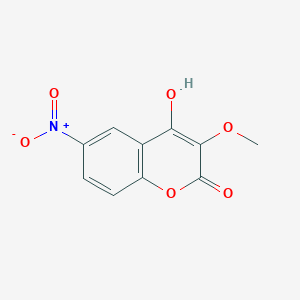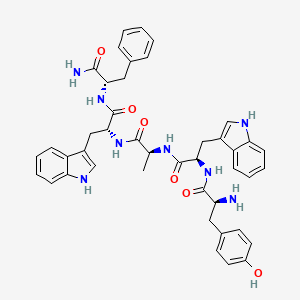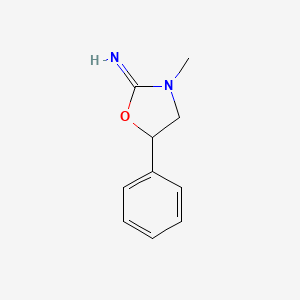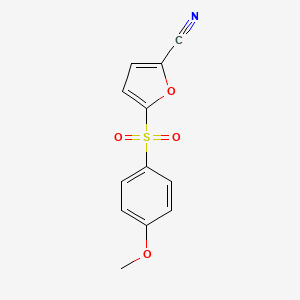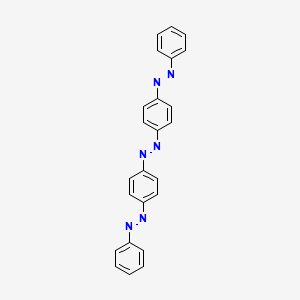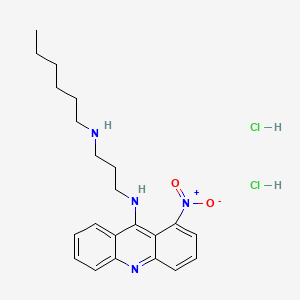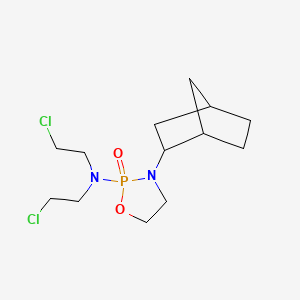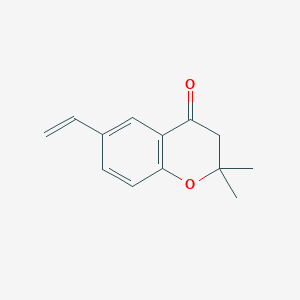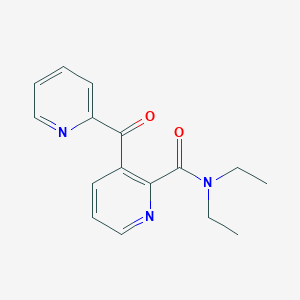
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide: is a compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two pyridine rings and a carboxamide group, which contribute to its unique chemical properties. It is used in various scientific research fields due to its ability to form stable complexes with metals and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with metal ions makes it a candidate for studying metalloenzymes and their inhibitors .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent. Its interactions with biological targets are studied to understand its mechanism of action and potential drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds .
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound interacts with the active site of the enzyme, blocking substrate access and altering the enzyme’s conformation . The molecular targets include various metalloenzymes involved in critical biological processes .
Comparison with Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and carboxamide groups but differs in the position of the substituents.
Pyridine-2-carboxaldehyde: A simpler compound with a single pyridine ring and an aldehyde group.
Uniqueness: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is unique due to its specific structure, which allows for the formation of stable metal complexes and its potential biological activities. Its dual pyridine rings and carboxamide group provide versatility in chemical reactions and applications .
Properties
CAS No. |
77924-12-0 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N,N-diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-3-19(4-2)16(21)14-12(8-7-11-18-14)15(20)13-9-5-6-10-17-13/h5-11H,3-4H2,1-2H3 |
InChI Key |
UWIMMHLQUBHSLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=N1)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)


